molecular formula C10H9ClO4 B14860105 [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid

[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B14860105
M. Wt: 228.63 g/mol
InChI Key: WJJLCUIZESAERQ-UHFFFAOYSA-N
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Description

[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with the molecular formula C10H9ClO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxycarbonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chlorobenzoic acid.

    Esterification: The 3-chlorobenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-chlorobenzoate.

    Nitration: The methyl 3-chlorobenzoate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding methyl 3-chloro-5-nitrobenzoate.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in methyl 3-chloro-5-aminobenzoate.

    Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) chloride to replace the amino group with a chlorine atom, forming methyl 3,5-dichlorobenzoate.

    Hydrolysis: Finally, the ester group is hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of 3-chloro-5-(methoxycarbonyl)benzoic acid.

    Reduction: Formation of 3-chloro-5-(methoxycarbonyl)benzyl alcohol.

    Substitution: Formation of 3-amino-5-(methoxycarbonyl)phenylacetic acid.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Catalysis: It can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.

    Bioconjugation: It can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.

Medicine:

    Drug Development: this compound is investigated for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: The compound is used in the production of specialty polymers and resins with unique properties.

    Agriculture: It is explored as a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid depends on its specific application. In enzyme inhibition, the compound binds to the active site of the target enzyme, blocking its activity. The molecular targets and pathways involved vary based on the enzyme and biological system being studied. For example, in anti-inflammatory applications, the compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    3-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a methoxycarbonyl group.

    3-Chloro-5-aminobenzoic acid: Similar structure but with an amino group instead of a methoxycarbonyl group.

    3,5-Dichlorobenzoic acid: Similar structure but with two chlorine atoms instead of a methoxycarbonyl group.

Uniqueness:

    Functional Groups: The presence of both a chlorine atom and a methoxycarbonyl group on the phenyl ring makes [3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid unique, providing distinct reactivity and properties.

    Applications: The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and material science, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

2-(3-chloro-5-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H9ClO4/c1-15-10(14)7-2-6(4-9(12)13)3-8(11)5-7/h2-3,5H,4H2,1H3,(H,12,13)

InChI Key

WJJLCUIZESAERQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CC(=O)O)Cl

Origin of Product

United States

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